trans-2,3-Dibromo-2-butene-1,4-diol

描述

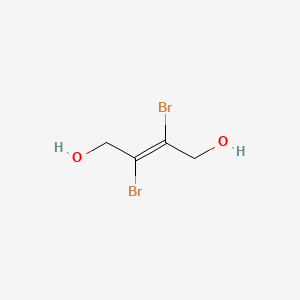

Structure

3D Structure

属性

IUPAC Name |

(E)-2,3-dibromobut-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELXIJRBKWTTJH-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(CO)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C(/CO)\Br)/Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024942 | |

| Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992) | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992) | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3234-02-4, 21285-46-1 | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21285-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromobutenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromo-2-butene-1,4-diol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021285461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butene-1,4-diol, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2,3-dibromo-2-butene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dibromo-2-butene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMO-2-BUTENE-1,4-DIOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W297831A99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

234 to 237 °F (NTP, 1992) | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Significance in Organic Synthesis and Chemical Transformations

The strategic placement of reactive sites makes trans-2,3-Dibromo-2-butene-1,4-diol (B146538) a valuable intermediate and building block in organic synthesis. Its chemical behavior is dictated by the interplay of its alkene, bromine, and hydroxyl functional groups. noaa.gov

The compound readily undergoes a variety of chemical reactions:

Substitution: The bromine atoms, being good leaving groups, can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The primary alcohol groups can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions. noaa.gov

Reduction: The double bond and the bromo-groups can be reduced. For instance, reduction reactions can yield less brominated derivatives. noaa.gov

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters. noaa.gov This reactivity is harnessed in polymer chemistry.

Polymerization: It can act as a monomer in polymerization reactions, reacting with diisocyanates to form polyurethanes or with dibasic acids to produce fire-resistant polyester (B1180765) resins. google.com

This reactivity allows for its use as a precursor in the synthesis of a wide range of organic molecules. It is particularly noted for its role in creating complex bromo-organic compounds, which serve as essential intermediates in the manufacturing of pharmaceuticals and agrochemicals. Furthermore, it is an intermediate for producing biocides, dyes, and materials for fire-proofing plastics. google.com

Interactive Data Table: Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₆Br₂O₂ | guidechem.com |

| Molecular Weight | 245.90 g/mol | sigmaaldrich.com |

| Appearance | White to yellow crystalline powder | chemicalbook.comguidechem.com |

| Melting Point | 112-114 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Water-soluble | chemicalbook.com |

| CAS Number | 3234-02-4, 21285-46-1 | guidechem.comsigmaaldrich.com |

| InChI Key | MELXIJRBKWTTJH-ONEGZZNKSA-N | guidechem.comsigmaaldrich.com |

Overview of Key Research Areas and Challenges

Direct Bromination Routes for this compound Synthesis

The primary methods for synthesizing this compound involve the direct addition of bromine to a precursor molecule. The choice of precursor and reaction medium are critical factors influencing the outcome of the synthesis.

Bromination of 2-Butyne-1,4-diol in Aqueous Media

A prevalent and commercially viable method for producing this compound is the direct bromination of 2-butyne-1,4-diol in an aqueous environment. google.com This process is valued for its straightforward nature and the avoidance of hazardous organic solvents. The reaction involves treating an aqueous solution of 2-butyne-1,4-diol with elemental bromine. google.com

One patented method describes dissolving 2-butyne-1,4-diol, a bromide salt (such as sodium bromide or potassium bromide), and a bromate (B103136) salt (like sodium bromate or potassium bromate) in water. google.com Dilute sulfuric acid is then added dropwise to this mixture. This in-situ generation of bromine, which then reacts with the 2-butyne-1,4-diol, is a key feature of this approach, enhancing safety and control over the reaction. google.com The desired product, (E)-2,3-dibromo-2-butene-1,4-diol, precipitates from the solution as a white crystalline solid and can be recovered through filtration. google.comgoogle.com

Bromination of 2-Butene-1,4-diol (B106632) and Isomeric Considerations

While the bromination of 2-butyne-1,4-diol is common, the bromination of 2-butene-1,4-diol can also be employed. However, this route introduces considerations of stereoisomerism. The starting material, 2-butene-1,4-diol, exists as cis and trans isomers, and the stereochemistry of the starting material can influence the isomeric purity of the final product. The trans-isomer of 2,3-Dibromo-2-butene-1,4-diol is generally the desired product due to its higher stability and specific reactivity in subsequent synthetic steps. The reaction of the trans-isomer of a related compound, 1,4-dioxo-2-butene, was found to be significantly faster than the reaction with its cis-isomer, highlighting the influence of stereochemistry on reactivity. nih.gov

Optimization of Synthesis Parameters for Stereoselectivity and Yield

Achieving high yields and stereoselectivity in the synthesis of this compound requires careful control over several reaction parameters.

Influence of Temperature on Reaction Outcomes

Temperature is a critical parameter in the bromination of 2-butyne-1,4-diol. The reaction is typically conducted at moderate temperatures, with a broad range of -10°C to 100°C being reported. google.com However, a more preferred operating range is between 5°C and 25°C, as these temperatures favor the formation of the desired 2,3-dibromo product. google.com One specific method suggests maintaining a reaction temperature of 8-13°C for optimal results. google.com Temperature control is crucial for directing the stereoselectivity of the reaction, as it can influence the rates of competing reaction pathways. nih.gov

Solvent Polarity and Reaction Environment Effects

The use of an aqueous medium is a key feature of many synthetic routes for this compound, offering an environmentally friendly alternative to organic solvents. google.com The polarity of the solvent can significantly affect reaction rates. researchgate.net In the synthesis of (E)-2,3-dibromo-2-butene-1,4-diol, the concentration of 2-butyne-1,4-diol in the aqueous solution is ideally maintained between 20 to 45 percent. google.com The reaction is performed by slowly adding bromine to the aqueous solution of the diol, with the solid product precipitating out as it forms. google.com

Control of Side Product Formation (e.g., Cyclic Ethers, Unexpected Diastereomers)

The formation of side products is a key challenge in the synthesis of this compound. Undesirable byproducts can include cyclic ethers and unexpected diastereomers. The hydroxyl groups in the target molecule can undergo nucleophilic substitution with hydrobromic acid, leading to the formation of unwanted side products. google.com

To minimize side reactions, careful control of reaction conditions is essential. For instance, the rate of addition of sulfuric acid in the in-situ bromine generation method is critical; a slow, controlled addition helps to reduce the formation of byproducts and improve the purity and yield of the desired (E)-isomer. google.com The molar ratio of the reactants is also important. A preferred molar ratio of 2-butyne-1,4-diol to bromine is approximately 1:1 to 1:1.2. google.com Another method specifies a molar ratio of 2-butyne-1,4-diol, bromate, bromide, and sulfuric acid to be 1:0.3-0.4:1.6-2.0:0.9-1.2 for optimal results. google.com

Interactive Data Table: Synthesis Parameters

| Parameter | Recommended Range/Value | Rationale |

| Precursor | 2-Butyne-1,4-diol | Direct route to the desired product. google.com |

| Brominating Agent | Elemental Bromine (in-situ generation) | Enhanced safety and control. google.com |

| Solvent | Aqueous Medium | Environmentally friendly, allows for product precipitation. google.com |

| Temperature | 5°C to 25°C | Favors formation of the desired product. google.com |

| Molar Ratio (Diol:Bromine) | ~1:1 to 1:1.2 | Optimizes conversion and minimizes excess reagents. google.com |

| Acid Addition Rate | Slow and controlled | Reduces side product formation. google.com |

Precursor Chemistry and Analogous Compounds

The synthesis of this compound is intrinsically linked to the chemistry of its primary precursor, 2-butyne-1,4-diol. Understanding the transformations of this precursor and the synthesis of related saturated and brominated diols provides a comprehensive context for its production and chemical properties.

Chemical Transformations from 2-Butyne-1,4-diol

2-Butyne-1,4-diol is a versatile and crucial starting material in the synthesis of this compound and other valuable chemical intermediates. acs.org

Direct Bromination to this compound

The most direct synthesis of this compound involves the reaction of 2-butyne-1,4-diol with elemental bromine in an aqueous medium. google.com This method is advantageous as it avoids hazardous organic solvents. The reaction is typically conducted at temperatures ranging from -10°C to 100°C, with a preferred range of 5°C to 25°C to favor the formation of the desired trans-isomer. google.com The process generally uses equimolar ratios of the reactants, and the solid this compound product precipitates from the aqueous solution as it is formed, allowing for recovery by filtration. google.com

Several patents outline specific conditions for this transformation, highlighting variations in reaction time, temperature, and reactant ratios to optimize yield and purity.

Other Chemical Transformations

Beyond direct bromination, 2-butyne-1,4-diol can undergo several other important chemical transformations:

Hydrogenation : The selective hydrogenation of 2-butyne-1,4-diol is a key industrial process. chemicalbook.com Depending on the catalyst and reaction conditions, this can yield either 2-butene-1,4-diol (the cis-isomer is a common product) or, upon complete hydrogenation, butane-1,4-diol. chemicalbook.comresearchgate.net Palladium-based catalysts are often used to achieve high selectivity towards 2-butene-1,4-diol under mild conditions. chemicalbook.com

Reaction with Alcohols : In the presence of specific catalysts, 2-butyne-1,4-diol reacts with alcohols. acs.org For instance, its reaction with methanol, ethanol, and other alcohols can lead to the formation of l-hydroxy-4-alkoxy-2-butanones. acs.org

Poly-bromination : Under certain conditions, such as using an excess of bromine at elevated temperatures (45°C to 100°C), 2-butyne-1,4-diol can be converted to 2,2,3,3-tetrabromobutanediol-(1,4). google.com

Comparative Synthesis and Reactivity of 2,3-Dibromobutane-1,4-diol (Saturated Analog)

The saturated analog of this compound is 2,3-dibromobutane-1,4-diol. lookchem.com This compound lacks the carbon-carbon double bond, which significantly influences its synthesis and reactivity.

Synthesis

Unlike the unsaturated diol, which starts from an alkyne, the synthesis of 2,3-dibromobutane-1,4-diol can be achieved through the bromination of an alkene, specifically 1,4-butenediol. lookchem.com

Comparative Reactivity

The primary difference in reactivity stems from the presence of the C=C double bond in the trans-alkene.

This compound : The double bond makes this molecule susceptible to addition reactions. Its bromine atoms are vinylic, which generally makes them less reactive in nucleophilic substitution reactions compared to alkyl halides. The compound can undergo oxidation to form aldehydes or ketones and reduction to yield less brominated derivatives.

2,3-Dibromobutane-1,4-diol : As a saturated compound, its reactivity is dominated by the two secondary alkyl bromide functionalities. nih.gov These bromine atoms are susceptible to nucleophilic substitution and elimination reactions. The hydroxyl groups can also participate in reactions typical of alcohols.

Synthesis of Other Brominated Diols and Related Structures

The principles of brominating diols extend to a variety of other structures, with significant research focused on achieving selective bromination.

Monobromination of α,ω-Diols

A common objective is the synthesis of ω-bromoalkanols, which are valuable synthetic intermediates. organic-chemistry.org A convenient method involves heating α,ω-diols (diols with hydroxyl groups at the ends of a carbon chain) with aqueous hydrobromic acid (HBr) in a suitable organic solvent like toluene. organic-chemistry.orgacs.org Studies have shown that azeotropic removal of water during the reaction can be detrimental, leading to lower yields. organic-chemistry.org The selectivity for monobromination over dibromination is influenced by reactant concentrations and the potential formation of aggregates like reverse micelles by the bromo alcohol product, which may shield its remaining hydroxyl group from further reaction. organic-chemistry.orgresearchgate.net

Synthesis of Poly-brominated Diols

As mentioned previously, reacting 2-butyne-1,4-diol with an excess of bromine can lead to the formation of more heavily brominated compounds. google.com The synthesis of 2,2,3,3-tetrabromobutanediol-(1,4) is achieved by reacting 2-butyne-1,4-diol with a molar excess of bromine in an aqueous mineral acid medium at temperatures between 45°C and 100°C. google.com This demonstrates how reaction conditions can be tuned to produce diols with varying degrees of bromination.

Stereochemical Investigations and Reactivity

Stereochemical Implications for Reaction Pathways

The stereochemistry of a molecule is fundamental to its reactivity, influencing how it interacts with other reagents and the spatial arrangement of the resulting products.

The designation "trans" in trans-2,3-dibromo-2-butene-1,4-diol (B146538), systematically named (2E)-2,3-dibromobut-2-ene-1,4-diol, specifies the geometry around the central carbon-carbon double bond. nih.gov This configuration means that the two bromine atoms are positioned on opposite sides of the double bond, as are the two hydroxymethyl (-CH₂OH) groups. This arrangement results in a more linear and less sterically crowded molecular shape compared to its cis-counterpart. The trans-isomer is a white crystalline powder with a melting point of 112-114 °C, an indicator of its relatively high thermal stability. chemicalbook.com This stability is a direct consequence of the trans configuration, which minimizes steric repulsion between the bulky bromine and hydroxymethyl substituents.

The specific spatial arrangement of the functional groups in this compound makes it a valuable and predictable building block in organic synthesis. The molecule can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions. For instance, the hydroxyl groups can be oxidized to form aldehydes, while the bromine atoms can be replaced by other functional groups via nucleophilic substitution. chemicalbook.com

Its utility as a synthetic intermediate is well-documented. In one notable application, this compound is used as a precursor in the synthesis of 3,4-dibromofuran (B150810) through an oxidation and aromatization reaction with chromic acid. uni-muenchen.de This transformation highlights how the defined stereochemistry of the starting material directs the outcome of the reaction, enabling the construction of complex cyclic structures. uni-muenchen.de

Comparative Reactivity of Stereoisomers

The reactivity of butene-1,4-diol derivatives is heavily influenced by their stereoisomeric form. The differences between the trans- and cis-isomers are not merely geometric; they translate into distinct chemical properties and synthetic applications.

The trans- and cis-isomers of 2,3-dibromo-2-butene-1,4-diol exhibit different reactivity profiles and stabilities. The trans-isomer is generally more stable, as reflected by its higher melting point, and is often preferred for applications in agrochemicals due to its specific reactivity. The synthesis of the cis-isomer is more challenging and may require specific conditions, such as the use of non-polar solvents, which has limited its commercial availability and research applications compared to the trans-isomer.

| Property | This compound | cis-2,3-Dibromo-2-butene-1,4-diol |

|---|---|---|

| Stereochemistry | Bromine atoms are on opposite sides of the double bond. | Bromine atoms are on the same side of the double bond. |

| Stability | Higher thermal stability (Melting Point: 112-114 °C). chemicalbook.com | Lower melting point and generally lower stability. |

| Synthesis | Prepared by aqueous bromination of 2-butyne-1,4-diol (B31916). datapdf.com | May require non-polar solvents or specific catalysts to favor cis addition. |

| Applications | Preferred in agrochemicals and as a versatile synthetic intermediate. | Limited commercial use; primarily a subject of research interest. |

Steric hindrance plays a crucial role in the differing synthetic utility of the two isomers. In the cis-isomer, the bulky bromine atoms and hydroxymethyl groups are on the same side of the rigid double bond plane. This crowding can physically block or hinder the approach of reagents to the reactive centers of the molecule, namely the double bond and the hydroxyl groups.

Conversely, the trans-isomer's arrangement places these bulky groups on opposite sides, leading to a more open and accessible structure. This reduced steric hindrance allows reagents to approach the functional groups more easily, enhancing its reactivity and making it a more versatile and efficient substrate in many synthetic pathways. This is a key reason for its preferred use as a versatile building block in the synthesis of complex organic molecules and bromo-organic compounds used in pharmaceuticals and agrochemicals.

Conformational Analysis and its Impact on Chemical Behavior

While the carbon-carbon double bond in this compound is rigid, rotation can occur around the single bonds connecting the hydroxymethyl groups to the double-bonded carbons. The study of the different spatial arrangements, or conformations, resulting from these rotations is crucial for understanding the molecule's chemical behavior.

Conformational analysis, often aided by computational methods like Density Functional Theory (DFT) and other ab initio techniques, helps predict the most stable conformation of the molecule and its derivatives. For example, in a multi-step synthesis toward the antibiotic cornexistin, a derivative of this compound was used to form a nine-membered ring. uni-muenchen.de Due to the difficulty in crystallizing the direct product, it was converted into a ferrocene (B1249389) carboxylic ester. Single-crystal X-ray diffraction analysis of this ester revealed a distinct boat-like conformation for the nine-membered ring. This specific conformation explained the stereochemical outcome of a subsequent epoxidation reaction by showing that the β-side of the enone was sterically blocked, forcing the reaction to occur on the exposed α-side. uni-muenchen.de This demonstrates how a detailed conformational understanding is essential for predicting and controlling reactivity in complex synthetic sequences.

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Character of trans-2,3-Dibromo-2-butene-1,4-diol (B146538)

The reactivity of the compound is defined by both its electron-rich and electron-deficient centers. The oxygen atoms of the hydroxyl groups and the π-system of the double bond possess lone pairs of electrons, bestowing nucleophilic character upon the molecule. Conversely, the electrophilic nature is influenced by the electronegative bromine atoms.

The primary alcohol functionalities in this compound can act as nucleophiles, particularly in reactions such as esterification. Alcohols are known to react with oxoacids and carboxylic acids to form esters. noaa.govnih.govchemicalbook.com A specific application demonstrating this reactivity is the synthesis of an oligomer, bis(trans-2,3-dibromo-4-hydroxy-2-butenyl) terephthalate (B1205515). sigmaaldrich.com In this transformation, the hydroxyl groups of this compound attack the electrophilic carbonyl carbons of a terephthalate derivative, leading to the formation of ester linkages. sigmaaldrich.com This reaction highlights the availability of the oxygen lone pairs for bond formation, a fundamental characteristic of alcohols in organic synthesis.

Table 1: Nucleophilic Reaction of Hydroxyl Groups

| Reactant | Reagent | Product | Reaction Type |

| This compound | Terephthaloyl chloride (or derivative) | bis(trans-2,3-dibromo-4-hydroxy-2-butenyl) terephthalate | Esterification |

However, this electron-withdrawing nature also polarizes the C-Br bonds, making the vinylic carbons partially positive and thus potential sites for nucleophilic attack, although nucleophilic vinylic substitution is generally difficult. Furthermore, the presence of vicinal dibromides can facilitate elimination reactions. researchgate.netstackexchange.com The interplay between the electron-withdrawing bromine atoms and the adjacent hydroxyl groups can influence the regioselectivity of such reactions. researchgate.net The tetrasubstituted nature of the alkene also contributes a steric component, which has been shown in similar vicinal-dibromoalkenes to render the double bond inert in certain reactions like ring-closing metathesis, effectively serving as a protecting group for an alkyne. acs.org

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction, targeting different functional groups within the molecule.

The primary alcohol groups of the diol can be oxidized to form aldehydes. noaa.govnih.govchemicalbook.com This is a standard transformation for primary alcohols in organic chemistry. While specific studies detailing the oxidation of this compound are not prevalent, the oxidation of a structurally similar compound, 3-butene-1,2-diol, by alcohol dehydrogenase yields 1-hydroxy-2-butanone, demonstrating the susceptibility of such diols to oxidation. nih.gov The application of common oxidizing agents would be expected to convert one or both primary hydroxyl groups into the corresponding aldehydes, yielding products such as 2,3-dibromo-4-hydroxy-2-butenal or 2,3-dibromobut-2-enedial.

Table 2: General Oxidation and Reduction Reactions

| Starting Material | Reagent Class | Reaction Type | Potential Product(s) |

| This compound | Oxidizing Agent (e.g., PCC, DMP) | Oxidation | 2,3-dibromo-4-hydroxy-2-butenal, 2,3-dibromobut-2-enedial |

| This compound | Reducing Agent (e.g., Zn dust) | Reductive Dehalogenation | 2-Butene-1,4-diol (B106632) |

The carbon-bromine bonds can be cleaved under reductive conditions to yield less brominated or fully debrominated products. This process is known as reductive dehalogenation. For instance, vicinal dibromides can be converted back to alkenes using reducing agents. A common method for the deprotection of vicinal-dibromoalkenes involves the use of zinc dust, which promotes the elimination of both bromine atoms to restore a triple bond. acs.org Applied to this compound, a similar reductive process would likely yield 2-butene-1,4-diol. This transformation highlights a pathway to remove the halogen substituents, which can be useful in multi-step synthetic sequences.

Substitution Reactions and Functional Group Transformations

The bromine atoms on the vinylic carbons, while generally unreactive to classical SN1 and SN2 mechanisms due to the high energy of the vinylic carbocation intermediate and steric hindrance, can undergo substitution reactions under specific conditions. ncert.nic.in Vinyl halides can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the formation of new carbon-carbon bonds. This potential makes this compound a candidate for further functionalization.

The compound also serves as a versatile building block for synthesizing more complex molecules, including various heterocyclic compounds. mdpi.com The combination of two hydroxyl groups and two reactive bromine centers provides four points for modification, enabling its use as a precursor in the construction of diverse molecular architectures. For example, it is used as an intermediate for preparing derivatives with herbicidal, bactericidal, and insecticidal properties. google.com

Displacement of Bromine Atoms by Other Functional Groups

The vinylic bromine atoms in this compound are generally less reactive towards nucleophilic substitution compared to their saturated counterparts. The increased s-character of the sp²-hybridized carbon and the potential for electron donation from the bromine atom's lone pair into the π-system contribute to a stronger carbon-bromine bond. However, under specific conditions, these bromine atoms can be displaced by other functional groups.

Mechanistic studies suggest that direct nucleophilic substitution on vinylic halides via a standard SN2 mechanism is often energetically unfavorable due to steric hindrance and the high energy of the transition state. Alternative pathways, such as addition-elimination or mechanisms involving radical intermediates, may be operative depending on the nature of the nucleophile and the reaction conditions. The presence of the double bond allows for the possibility of addition of a nucleophile to the double bond, followed by the elimination of a bromide ion.

Formation of Esters with Oxoacids and Carboxylic Acids

The hydroxyl groups of this compound readily undergo esterification reactions with both oxoacids and carboxylic acids. noaa.gov This reactivity is characteristic of alcohols and proceeds through a nucleophilic acyl substitution mechanism.

A notable example of this reactivity is the synthesis of the oligomer bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate. ugm.ac.idugm.ac.id In this process, the diol is reacted with a terephthalate source, often derived from the depolymerization of poly(ethylene terephthalate) (PET) waste. ugm.ac.id The reaction involves the nucleophilic attack of the hydroxyl groups of the diol on the carbonyl carbons of the terephthalate, leading to the formation of ester linkages. This particular synthesis highlights a green chemistry approach, utilizing a waste polymer to create a new, functional oligomer. ugm.ac.id

Table 1: Esterification Reaction of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Terephthalic acid derivative | bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate | Esterification |

Polymerization Initiation Properties

The presence of hydroxyl groups allows this compound to act as an initiator in certain types of polymerization reactions.

Initiation of Isocyanate and Epoxide Polymerization

Alcohols are known to initiate the polymerization of both isocyanates and epoxides. noaa.gov The hydroxyl groups of this compound can react with the electrophilic carbon of an isocyanate group to form a urethane (B1682113) linkage. This initial reaction can then propagate, leading to the formation of a polyurethane.

Similarly, in the case of epoxides, the hydroxyl group can act as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. This reaction, often catalyzed by an acid or a base, generates a new hydroxyl group that can then react with another epoxide monomer, thus propagating the polymerization chain to form a polyether. The bifunctionality of the diol allows for the potential of cross-linking in these polymer systems.

Electron-Transfer Mechanisms and Conjugation Effects

The electronic properties of this compound are influenced by the conjugated system of the double bond and the electronic effects of the substituent bromine and hydroxyl groups.

The carbon-carbon double bond in the butene backbone creates a region of π-electron density. The two bromine atoms, being electronegative, exert an electron-withdrawing inductive effect (-I effect). However, they also possess lone pairs of electrons that can be delocalized into the π-system through resonance (+M effect). This dual electronic nature of halogens can influence the electron density distribution within the molecule and its reactivity.

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms in the molecule. For trans-2,3-Dibromo-2-butene-1,4-diol (B146538), a spectrum recorded at 400 MHz in a deuterated solvent like DMSO-d6 reveals the distinct types of protons. guidechem.com The molecular structure suggests two primary sets of signals: those from the methylene (B1212753) protons (-CH₂-) and those from the hydroxyl protons (-OH). The symmetry of the trans-isomer means that the two -CH₂OH groups are chemically equivalent, simplifying the spectrum.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d6

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.4 | Triplet | 2H | -OH |

| ~4.3 | Doublet | 4H | -CH₂- |

Note: Specific ppm values can vary slightly based on experimental conditions. Data is inferred from typical chemical shifts and known spectra in DMSO-d6. guidechem.comchemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. chemicalbook.com Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show only two signals, corresponding to the two distinct carbon environments. guidechem.com One signal represents the two equivalent sp²-hybridized carbons of the double bond (C=C), and the other represents the two equivalent sp³-hybridized carbons of the methylene groups (-CH₂OH). Spectra are typically recorded in DMSO-d6. guidechem.com

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d6

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~125 | C=C (alkene carbons) |

| ~65 | -CH₂OH (methylene carbons) |

Note: Specific ppm values can vary slightly. Data is inferred from typical chemical shifts for similar structures. guidechem.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule. chemicalbook.comchemicalbook.com IR spectra are typically obtained using KBr disc or nujol mull preparations. guidechem.com These spectra provide clear evidence for the key functional groups in this compound.

Table 3: Characteristic Vibrational Spectroscopy Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Technique |

|---|---|---|---|

| 3550-3200 | Strong, Broad | O-H stretch (hydroxyl) | IR |

| ~1650 | Medium-Weak | C=C stretch (alkene) | IR/Raman |

| ~1050 | Strong | C-O stretch (primary alcohol) | IR |

| 700-500 | Medium-Strong | C-Br stretch | IR/Raman |

Note: The C=C stretch may be weak or absent in the IR spectrum due to the molecule's symmetry but is typically observable in the Raman spectrum.

Mass Spectrometry (MS) in Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. guidechem.com Analysis can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization. analytice.com The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have a nearly 1:1 natural abundance). Predicted data for various ionized forms (adducts) of the molecule help in its identification. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 244.88072 |

| [M+Na]⁺ | 266.86266 |

| [M-H]⁻ | 242.86616 |

| [M+H-H₂O]⁺ | 226.87070 |

Source: Predicted data from PubChemLite. uni.lu

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are vital for separating the compound from reaction mixtures and assessing its purity.

Gas Chromatography (GC): Purity analysis of this compound is often performed using GC, with some suppliers guaranteeing purity greater than 99.0%. tcichemicals.com

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. This method can also be scaled up for preparative separation to isolate the compound. For mass spectrometry compatibility, the acid in the mobile phase can be switched to a volatile alternative like formic acid.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Phosphoric acid |

| Tetramethylsilane (TMS) |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

Trans-2,3-Dibromo-2-butene-1,4-diol (B146538) serves as a multifaceted building block in organic synthesis. guidechem.com Its utility stems from the presence of multiple reactive sites: the hydroxyl groups and the bromine atoms attached to the double bond. These functional groups can undergo a variety of chemical transformations, including oxidation, reduction, and substitution, allowing for the construction of more complex molecular architectures. The compound provides a robust platform for introducing specific functionalities into target molecules. guidechem.com

The structure of this compound makes it an excellent reagent for incorporating both bromine atoms and hydroxyl groups into a single molecule. guidechem.comtcichemicals.com The bromine atoms can participate in nucleophilic substitution reactions, while the hydroxyl groups can be converted into other functional groups or used to form esters and ethers. This dual functionality is particularly valuable in the synthesis of compounds where both a halogen and a hydroxyl group are required for subsequent reaction steps or for the final biological or material properties. The trans-configuration of the bromine atoms influences the stereochemistry of the resulting products.

Facilitation of Bromination Reactions in Complex Molecule Synthesis

This compound is employed as a brominating agent in various synthetic pathways. It offers an alternative to using elemental bromine, which can be hazardous and difficult to handle. google.com The compound can deliver bromine to a substrate in a more controlled manner, facilitating the synthesis of complex bromo-organic compounds that are key intermediates in pharmaceuticals and agrochemicals. sigmaaldrich.com

The reactivity of the compound allows for selective bromination, which is crucial for the detailed structural development of complex molecules. Studies have demonstrated its utility in processes where bromine needs to be introduced into specific positions on a substrate to enhance its functional properties. The electrophilic addition of bromine to alkenes is a well-established mechanism, and using a reagent like this compound can offer advantages in terms of reaction control and selectivity. youtube.comquora.com

Intermediacy in Pharmaceutical and Agrochemical Synthesis

This compound is recognized as a valuable intermediate in the production of pharmaceuticals and agrochemicals. google.com Its known herbicidal, fungicidal, and pesticidal properties make it a direct candidate for agrochemical formulations and a precursor for creating derivative compounds with similar activities. google.com In medicinal chemistry, it is being explored for its potential anticancer properties, with preliminary research indicating it may inhibit the growth of certain cancer cell lines.

| Application Area | Role of this compound | Research Findings |

| Pharmaceuticals | Intermediate in synthesis | Investigated for anticancer properties; may induce apoptosis and cell cycle arrest in certain cancer cells. |

| Agrochemicals | Intermediate and active ingredient | Possesses herbicidal, fungicidal, and pesticidal properties. google.com Effective against a range of plant pathogens. |

Derivatization for Specialized Material Development

The functional groups on this compound allow for its derivatization to create materials with specific, enhanced properties. This includes its use in polymer chemistry and the development of functional coatings.

Synthesis of Biocides and Dyes

The molecular architecture of this compound, containing multiple reactive sites, renders it an important intermediate in the production of specialized organic compounds. google.com It is recognized for its notable herbicidal, bactericidal, and insecticidal properties, making it a common precursor in the preparation of various biocides. google.comgoogle.com The presence of bromine atoms and hydroxyl groups allows for its use as a starting material to create derivatives with potent biological activity. guidechem.comgoogle.com

Beyond its use in agrochemicals and disinfectants, this diol serves as a chemical intermediate for creating dyes. google.com Its ability to react with other molecules, such as dibasic acids, allows for the synthesis of dye-resistant polyesters, highlighting its utility in the development of advanced polymeric materials. google.com

Green Chemistry Applications

In the pursuit of sustainable chemical processes, this compound has been utilized in innovative green chemistry applications, particularly in addressing plastic waste.

Synthesis of Green Corrosion Inhibitors from Waste Materials

A significant green application involves the transformation of waste materials into valuable industrial chemicals. Research has demonstrated the synthesis of a green corrosion inhibitor using this compound and post-consumer Poly(ethylene terephthalate) (PET) waste. sigmaaldrich.comsigmaaldrich.cn In this process, PET is depolymerized and reacted with the diol to synthesize an oligomer named Bis(trans-2,3-dibromo-4-hydroxy-2-butenyl) terephthalate (B1205515). sigmaaldrich.comsigmaaldrich.cn This resulting oligomer has been shown to be an effective corrosion inhibitor for mild steel in acidic environments, providing a sustainable alternative to conventional inhibitors. sigmaaldrich.comsigmaaldrich.cn This approach not only mitigates plastic pollution but also creates a high-value product from a low-value waste stream.

Application in Poly(ethylene terephthalate) (PET) Waste Depolymerization

The synthesis of the aforementioned corrosion inhibitor is fundamentally enabled by the chemical depolymerization of PET. sigmaaldrich.comsigmaaldrich.cn Chemical depolymerization is a key strategy for the circular economy of plastics, as it breaks down polymers into their constituent monomers or oligomers, which can then be used to produce new, high-quality materials. iacademic.info

In this context, this compound acts as a key reagent in the glycolysis of PET. This chemical recycling method converts the waste polymer into the functional oligomer, Bis(trans-2,3-dibromo-4-hydroxy-2-butenyl) terephthalate. sigmaaldrich.comsigmaaldrich.cn This specific application showcases a pathway for the high-value recycling of PET, moving beyond simple mechanical recycling to chemical transformation into new, useful substances. iacademic.info

Summary of Applications

| Application Area | Specific Use | Key Outcome | Source(s) |

| Biocides | Intermediate for pesticides | Synthesis of compounds with herbicidal, sterilizing, and insecticidal properties. | google.comgoogle.com |

| Dyes | Precursor for polyesters | Reaction with dibasic acid to form dye-resistant polymers. | google.com |

| Green Chemistry | Synthesis of corrosion inhibitors | Conversion of PET waste into an effective green corrosion inhibitor. | sigmaaldrich.comsigmaaldrich.cn |

| Waste Valorization | PET depolymerization agent | Chemical recycling of PET waste to produce value-added oligomers. | sigmaaldrich.comsigmaaldrich.cniacademic.info |

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like trans-2,3-dibromo-2-butene-1,4-diol (B146538). These methods provide a foundational understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Theoretical Approaches to Reaction Mechanisms

While specific theoretical studies detailing the reaction mechanisms of this compound are limited, its role as a precursor in chemical syntheses offers clues to its reactivity. It is known to undergo several types of reactions, including oxidation, reduction, and substitution. For instance, it is a key reactant in the synthesis of the oligomer bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT), which has been investigated as a corrosion inhibitor. ugm.ac.idresearchgate.net The synthesis involves the depolymerization of poly(ethylene terephthalate) (PET) waste with this compound in the presence of a manganese acetate (B1210297) catalyst. ugm.ac.idresearchgate.net

Theoretical studies on related compounds and reaction types, such as the investigation of transition states in various chemical transformations, suggest that the bromine atoms and hydroxyl groups are the primary sites of reactivity. researchgate.netresearchgate.net The electron-withdrawing nature of the bromine atoms influences the electron density across the carbon-carbon double bond, making it susceptible to various chemical attacks. The hydroxyl groups can participate in esterification and etherification reactions.

Prediction of Spectroscopic Properties

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. While direct MD studies on this compound are not found in the reviewed literature, such simulations have been performed on its derivatives, particularly in the context of their application as corrosion inhibitors.

For example, MD simulations have been used to study the adsorption of inhibitor molecules on metal surfaces. These simulations can reveal the preferred orientation of the molecule on the surface and the nature of the interactions, such as the formation of coordinate bonds or van der Waals interactions. For the derivative BDBHBT, it is proposed that the molecule adsorbs onto a metal surface, with the bromine and oxygen atoms acting as active sites for interaction. This provides a protective layer that inhibits corrosion.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways and analyzing transition states are critical for understanding reaction kinetics and mechanisms. This often involves computationally intensive methods to map out the potential energy surface of a reaction. For the synthesis of 3,4-dibromofuran (B150810) from this compound via oxidation and aromatization with chromic acid, a detailed computational analysis could elucidate the step-by-step mechanism and identify the highest energy barriers, thus providing insights into the reaction's feasibility and rate. While the experimental procedure is documented, a corresponding computational study providing transition state analysis is not explicitly available.

Computational Studies on Molecular Interactions with Biological Targets

The potential biological activity of this compound can be explored through computational docking and molecular dynamics simulations. The molecule's structure, with its two bromine atoms and two hydroxyl groups, suggests it could interact with biological macromolecules like proteins and enzymes. The bromine atoms may form halogen bonds or covalent linkages with nucleophilic residues in a protein's active site, potentially leading to inhibition of enzyme activity. The hydroxyl groups are capable of forming hydrogen bonds, further stabilizing the interaction.

While direct computational studies on the interaction of this compound with specific biological targets are not detailed in the available literature, its SMILES string has been included in databases for in silico modeling to predict human health effects. This indicates its relevance in the broader context of computational toxicology and drug discovery, where such studies are fundamental.

Biochemical and Environmental Research Perspectives

Investigation of Molecular Target Interactions in Biological Systems

The biological activity of trans-2,3-Dibromo-2-butene-1,4-diol (B146538) is rooted in its interactions with biological macromolecules. The unique structural arrangement, featuring two bromine atoms and two hydroxyl groups on a butene backbone, facilitates these interactions. guidechem.com

Research indicates that this compound's mechanism of action involves direct interaction with molecular targets like enzymes and proteins. The presence of bromine atoms significantly enhances its reactivity towards these biological molecules. This interaction can lead to the inhibition of enzyme activity or a disruption of normal protein function, which is central to its observed biological effects.

A key aspect of the compound's molecular interaction is the ability of its bromine atoms to form covalent bonds. These atoms can react with nucleophilic sites present on various biomolecules, including proteins and enzymes. This covalent modification can irreversibly alter the structure and function of the target biomolecule, leading to the inhibition of biological pathways.

Studies on Potential Biological Activities

The distinct chemical structure of this compound has prompted investigations into its potential biological activities, particularly in the realm of antimicrobial and antifungal applications. guidechem.com

This compound has been identified as having notable antimicrobial properties. guidechem.com This has led to its use as a biocide in applications such as water treatment, where it functions to inhibit the proliferation of microorganisms and prevent biofouling. guidechem.com Its effectiveness stems from its ability to interfere with essential biological processes in microbes. Studies have also noted its utility as an intermediate in the synthesis of other derivatives that retain similar biocidal activities.

Table 1: Observed Antimicrobial-Related Applications

| Application Area | Function | Mechanism of Action |

| Water Treatment | Biocide | Inhibits microbial growth, preventing biofouling. guidechem.com |

| Agrochemicals | Pesticidal Agent | Serves as an agent to control agricultural pests. |

Significant research has been directed towards the fungicidal properties of this compound. It has been recognized as an effective agent for controlling various agricultural diseases caused by fungi. The compound's ability to disrupt fungal cell integrity and function makes it a subject of interest for developing new plant protection products.

Table 2: Investigated Antifungal Properties

| Property | Application | Research Finding |

| Fungicidal | Agricultural | Exhibits significant effectiveness in controlling various agricultural fungal diseases. |

Historical Development of Research on Dibromobutenetriols

Early Investigations and Discoveries

Initial research recognized the potential of 2,3-dibromo-2-butene-1,4-diol as a valuable compound, particularly for its fungicidal, herbicidal, and pesticidal properties. google.com However, the journey from laboratory curiosity to a commercially viable product was marked by significant synthetic hurdles. Early attempts to synthesize the compound were often inefficient and not economically attractive for large-scale production. google.com

These pioneering methods primarily involved the bromination of 2-butyne-1,4-diol (B31916), the logical precursor. Investigators explored various reaction conditions and reagents, but these approaches were frequently beset by issues such as low yields, the need for expensive materials, or complex purification processes.

Several of these early, less successful synthetic strategies included:

The bromination of 2-butyne-1,4-diol using different solvent systems, such as chloroform (B151607) or acetic acid. google.com

The use of alternative brominating agents like hypobromous acid. google.com

The employment of costly catalysts to facilitate the bromination reaction. google.com

These initial efforts laid the groundwork for future research, clearly defining the need for a more efficient and economical synthetic route.

Table 1: Overview of Early Synthetic Attempts for 2,3-Dibromo-2-butene-1,4-diol

| Precursor | Brominating Agent/Method | Solvent | Key Challenge |

|---|---|---|---|

| 2-Butyne-1,4-diol | Bromine | Chloroform | Not commercially attractive |

| 2-Butyne-1,4-diol | Bromine | Acetic Acid | Not commercially attractive |

| 2-Butyne-1,4-diol | Hypobromous Acid | Not specified | Not commercially attractive |

| 2-Butyne-1,4-diol | Bromine with Catalyst | Not specified | Use of expensive catalysts |

Data sourced from patent information describing the state of the art prior to 1972. google.com

Evolution of Synthetic Methodologies

The quest for a more practical synthesis of 2,3-dibromo-2-butene-1,4-diol led to significant methodological advancements over the years. The primary evolution was the move away from organic solvents and expensive catalysts towards more streamlined, aqueous-based systems.

A major breakthrough came with the development of a process involving the direct bromination of 2-butyne-1,4-diol in an aqueous medium. A 1972 patent detailed a method where elemental bromine is reacted with the diol in water at temperatures ranging from 10°C to 100°C. google.com This approach was found to produce a smooth reaction with excellent yields and allowed for the convenient isolation of the desired product in a high state of purity, representing a significant improvement over previous attempts. google.com

Research and development continued, seeking even greater efficiency, safety, and environmental compatibility. More recent innovations have focused on in situ generation of the brominating agent, avoiding the direct handling of elemental bromine. One such patented method involves the following steps:

An aqueous solution is prepared containing 2-butyne-1,4-diol, a bromide salt (such as sodium bromide or potassium bromide), and a bromate (B103136) salt (such as sodium bromate or potassium bromate). google.com

Dilute sulfuric acid is then added dropwise to this mixture at a controlled temperature. This reaction generates bromine in situ, which then reacts with the 2-butyne-1,4-diol. google.com

After a reaction time of 10-120 minutes, the product, (E)-2,3-dibromo-2-butene-1,4-diol, crystallizes and can be isolated via filtration, recrystallization, and drying. google.com

This modern approach is noted for its low cost, simple and safe operation, high selectivity with few by-products, and high yield, making it an environmentally friendly and efficient process. google.com

Table 2: Evolution of Key Synthetic Methodologies for trans-2,3-Dibromo-2-butene-1,4-diol (B146538)

| Method | Key Reactants | Medium | Noted Advantages |

|---|---|---|---|

| Early 1970s Process | 2-Butyne-1,4-diol, Elemental Bromine | Aqueous | Smooth reaction, excellent yields, high purity, easy isolation. google.com |

| Modern Process | 2-Butyne-1,4-diol, Bromide Salt, Bromate Salt, Sulfuric Acid | Aqueous | Low cost, simple operation, enhanced safety, high selectivity, high yield, environmentally friendly. google.com |

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of trans-2,3-Dibromo-2-butene-1,4-diol (B146538) involves the direct bromination of 2-butyne-1,4-diol (B31916). google.com This process is typically conducted in an aqueous medium at temperatures ranging from -10°C to 100°C. google.com One patented method specifies reacting 2-butyne-1,4-diol with bromine in an aqueous solution where the concentration of the diol is between 20% and 45%. google.com Another patent describes a process involving the dropwise addition of bromine to a solution of 2-butyne-1,4-diol with the reaction temperature maintained between 8-13°C. google.com

Future research is focused on developing more sustainable and efficient synthetic routes. A key objective is the avoidance of hazardous solvents to enhance the commercial viability and environmental friendliness of the production process. The exploration of alternative brominating agents and catalysts that can operate under milder conditions and with higher atom economy is a significant area of interest. Additionally, research into continuous flow processes could offer advantages in terms of safety, scalability, and product consistency.

Table 1: Comparison of Synthetic Methods

| Feature | Traditional Aqueous Bromination | Future Sustainable Pathways |

|---|---|---|

| Starting Material | 2-butyne-1,4-diol | 2-butyne-1,4-diol or alternative precursors |

| Brominating Agent | Elemental Bromine | Alternative, less hazardous brominating agents |

| Solvent | Aqueous medium | Green solvents or solvent-free conditions |

| Temperature | -10°C to 100°C | Milder temperature ranges |

| Key Advantages | Established and effective | Improved safety, reduced environmental impact, higher efficiency |

| Research Focus | Process optimization | Catalyst development, flow chemistry, atom economy |

Development of Stereoselective Catalytic Applications

The development of stereoselective catalytic applications for compounds like this compound is a burgeoning field in organic chemistry. While specific catalytic applications for this exact diol are not extensively documented, the broader field of catalytic, stereoselective dihalogenation of alkenes provides a strong precedent for future research. nih.gov

Researchers are actively exploring the use of chiral catalysts to control the stereochemical outcome of halogenation reactions. nih.gov For instance, catalytic, enantioselective dibromination and chlorobromination of alkenes have been successfully achieved using chiral ligands in conjunction with metal catalysts. nih.gov These methodologies could potentially be adapted to synthesize chiral derivatives of this compound or to utilize it as a chiral building block in more complex syntheses. The development of such catalytic systems would be invaluable for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Integration into Advanced Materials Design and Engineering

The unique chemical structure of this compound, featuring both bromine atoms and hydroxyl groups, makes it a promising candidate for integration into advanced materials. Its potential applications span several areas of materials science.

One notable application is in the development of fire-retardant materials. Organobromine compounds are widely used as fire retardants, and the diol functionality of this compound allows for its incorporation into polymer backbones. wikipedia.orgyoutube.com This can lead to the creation of polymers with inherent fire-resistant properties.

Furthermore, it has been investigated as a monomer for the synthesis of bio-based copolyesters and as a component in the development of green corrosion inhibitors. sigmaaldrich.com In one study, an oligomer derived from this compound and PET waste demonstrated potential as a corrosion inhibitor for mild steel. sigmaaldrich.com Future research will likely focus on a deeper exploration of its use in creating sustainable and high-performance polymers, coatings, and composites with tailored properties.

Elucidation of Broader Biological Activities and Therapeutic Potential

While the primary recognized applications of this compound have been in chemical synthesis and materials science, there is growing interest in its biological activities. The presence of bromine atoms can confer unique biological properties, and many naturally occurring organobromine compounds exhibit potent bioactivities. nih.govresearchgate.netrsc.org

Currently, some organobromine compounds are used as pharmaceuticals, including vasodilators, sedatives, and anticancer agents. wikipedia.org However, the therapeutic potential of this compound remains largely unexplored. The mechanism of action for this compound is thought to involve the interaction of its bromine atoms with nucleophilic sites on biomolecules like enzymes and proteins, potentially leading to the inhibition of their activity. Future research in this area will involve systematic screening for a wide range of biological activities, including antimicrobial, antifungal, antiviral, and cytotoxic effects. Understanding its interactions with biological targets at a molecular level will be crucial for any potential therapeutic development.

Comprehensive Toxicological and Ecotoxicological Profiling for Research Safety and Risk Assessment

A thorough understanding of the toxicological and ecotoxicological profile of this compound is imperative for ensuring research safety and conducting accurate risk assessments. As with many halogenated organic compounds, there are concerns about persistence, bioaccumulation, and potential toxicity. nih.gov

Initial safety data indicates that the compound may cause skin and eye irritation, and its toxicological properties have not been fully investigated. coleparmer.com The National Toxicology Program has conducted some studies on its mutagenicity. nih.gov Given that many brominated flame retardants are considered toxic and can accumulate in the environment, a comprehensive evaluation of this compound is essential. nih.govresearchgate.netontosight.ai This includes detailed studies on its acute and chronic toxicity, carcinogenicity, genotoxicity, and endocrine-disrupting potential. nih.gov Ecotoxicological studies are also needed to assess its impact on various ecosystems. This data is critical for establishing safe handling procedures, managing waste, and understanding its environmental fate. europa.eu

Table 2: Investigated Properties and Future Research Needs

| Area of Investigation | Current Knowledge | Future Research Directions |

|---|---|---|

| Synthetic Pathways | Traditional aqueous bromination methods are established. google.comgoogle.com | Development of sustainable, atom-economical, and continuous flow processes. |

| Catalytic Applications | Limited specific data; potential inferred from broader dihalogenation studies. nih.gov | Design of stereoselective catalysts for chiral synthesis. |

| Advanced Materials | Used as a monomer and in corrosion inhibitors. sigmaaldrich.com | Exploration in fire-retardant polymers and other high-performance materials. |

| Biological Activity | Postulated mechanism of action; limited screening. | Comprehensive screening for therapeutic potential and elucidation of molecular targets. |

| Toxicology | Preliminary safety data and some mutagenicity studies exist. coleparmer.comnih.gov | In-depth toxicological and ecotoxicological profiling for risk assessment. |

常见问题

Basic Research Questions

Q. What are the key structural and physicochemical properties of trans-2,3-Dibromo-2-butene-1,4-diol, and how are they experimentally determined?

- Answer : The compound has the molecular formula C₄H₆Br₂O₂ , a molecular weight of 245.90 g/mol , and a melting point of 112–114°C (lit.) . Its structure includes two hydroxyl groups and bromine atoms on a trans-configured double bond, confirmed via NMR, FTIR, and X-ray crystallography . For example, the SMILES string (OC\C(Br)=C(/Br)CO) and InChI key (MELXIJRBKWTTJH-ONEGZZNKSA-N) provide precise stereochemical details . Water solubility ranges between 1–5 g/100 mL at 21°C , critical for designing solvent systems in synthesis .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : The compound is synthesized via bromination of 2-butene-1,4-diol using bromine (Br₂) in a controlled environment. For example, in KOH aqueous solutions at low temperatures (e.g., 273 K), bromine is added to the diol, yielding the trans-isomer . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like cyclic ethers or unexpected diastereomers .

Q. How is the purity of this compound validated in laboratory settings?

- Answer : Purity is assessed using HPLC (with UV detection at 254 nm) and GC-MS to detect residual solvents or brominated byproducts. Melting point analysis (112–114°C) and elemental analysis (C, H, Br) are standard validation methods . Commercial batches (≥97% purity) often include COA (Certificate of Analysis) detailing assay results and impurity profiles .

Advanced Research Questions

Q. How does this compound function as a precursor in synthesizing green corrosion inhibitors?

- Answer : The compound reacts with terephthalic acid (derived from PET waste) to form oligomeric esters , which adsorb onto mild steel surfaces in acidic environments (e.g., 1 M H₃PO₄). Efficacy is evaluated via electrochemical impedance spectroscopy (EIS) and weight loss assays , showing >90% inhibition efficiency at 500 ppm concentrations. The bromine atoms enhance electron-withdrawing effects, stabilizing the protective film .

Q. What experimental contradictions arise in bromination reactions involving this compound, and how are they resolved?

- Answer : Contradictions include unexpected cyclization products (e.g., dibromofurans) under reflux conditions vs. desired diols at lower temperatures . For example, heating the reaction mixture to 40°C promotes retro-Favorskii pathways , leading to ketone intermediates and subsequent cyclization. Resolution requires strict temperature control (<30°C) and pH monitoring (neutral to slightly basic) to favor diol formation .

Q. What methodologies are employed to analyze the environmental and toxicological risks of this compound?

- Answer : The compound is classified as WGK 3 (highly hazardous to water) and Skin Sensitizer Category 1B . Toxicity is assessed via Ames tests (mutagenicity at 33 µL/g/plate) and aquatic toxicity assays (LC₅₀ for Daphnia magna). Handling requires N95 masks, gloves, and fume hoods to minimize exposure . Environmental persistence is evaluated using OECD 301F biodegradability tests .

Q. How does stereochemistry influence the reactivity of this compound in cross-coupling reactions?

- Answer : The trans-configuration creates a rigid, planar structure , favoring Suzuki-Miyaura couplings with aryl boronic acids. For instance, in Pd(0)-catalyzed reactions, the bromine atoms act as leaving groups, enabling C-C bond formation. The cis-isomer, by contrast, shows lower reactivity due to steric hindrance . Stereochemical outcomes are verified via NOESY NMR to confirm retention of configuration .

Methodological Notes

- Structural Confirmation : Use XRD for absolute stereochemical assignment, supported by computational modeling (DFT) .

- Reaction Optimization : Employ DoE (Design of Experiments) to screen variables (temperature, solvent, catalyst) and maximize diol yield .

- Safety Protocols : Follow ISO 11014 guidelines for handling brominated compounds, including spill containment and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |